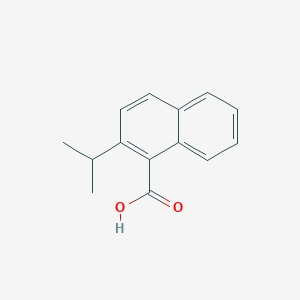

2-Isopropyl-1-naphthoic acid

Description

Properties

IUPAC Name |

2-propan-2-ylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14(15)16/h3-9H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMHGNXKQJJMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Selection and Alkylation

The Friedel-Crafts alkylation of naphthalene derivatives offers a plausible route to introduce the isopropyl group. Using 1-naphthoic acid as a starting material, isopropylation at the 2-position could be achieved via aluminum chloride (AlCl₃) or zeolite catalysts. For instance, the ethoxylation method described for 2-ethoxy-1-naphthoic acid suggests that substituting ethanol with isopropyl bromide under reflux conditions may yield 2-isopropyl-1-naphthaldehyde intermediates. Key parameters include:

Oxidation of the Alkylated Intermediate

The oxidation of 2-isopropyl-1-naphthaldehyde to the corresponding carboxylic acid mirrors the acetone-hydrogen peroxide system reported for 2-ethoxy-1-naphthoic acid. However, the isopropyl group’s steric hindrance may necessitate higher peroxide concentrations (40–50% H₂O₂) and prolonged reaction times (4–6 hours). Yields are projected to be lower (~75–85%) compared to the ethoxy analogue’s 91–97%, as side reactions such as over-oxidation or decarboxylation become more prevalent.

Direct Oxidation of 2-Isopropylnaphthalene

Liquid-Phase Oxidation Catalysts

The liquid-phase oxidation of 2-methylnaphthalene to 2-naphthoic acid provides a template for adapting this method to 2-isopropylnaphthalene. Transition metal catalysts (e.g., cobalt acetate) combined with bromides (KBr/NaBr) in acetic acid solvent could facilitate the oxidation. Critical factors include:

Byproduct Management

The larger isopropyl substituent increases the likelihood of tar formation, necessitating advanced purification steps. A two-stage crystallization process—first in acetone, then in aqueous ethanol—could isolate the target compound with >90% purity, as demonstrated in 2-naphthoic acid synthesis.

Carboxylation of 2-Isopropylnaphthalene

Kolbe-Schmitt Reaction Adaptations

The Kolbe-Schmitt reaction, typically used for phenolic carboxylation, may be viable for 2-isopropylnaphthalene under high-pressure CO₂ (3–5 MPa) and alkaline conditions (NaOH/KOH). Reaction parameters derived from ethoxy-naphthoic acid synthesis suggest:

-

Temperature : 120–140°C to maintain CO₂ solubility.

-

Base concentration : 30–40% NaOH to deprotonate the naphthalene ring.

Challenges in Regioselectivity

Achieving exclusive carboxylation at the 1-position requires steric directing groups. The isopropyl group’s bulk may inadvertently favor carboxylation at the 4- or 5-positions, necessitating ligand-modified catalysts (e.g., crown ethers) to enhance regiocontrol.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst System | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Friedel-Crafts | 1-Naphthoic Acid | AlCl₃, H₂O₂ | 75–85 | 88–92 | Steric hindrance, di-substitution |

| Liquid-Phase Oxidation | 2-Isopropylnaphthalene | Co(OAc)₂, KBr, Zr(OAc)₄ | 70–80 | 85–90 | Tar formation, over-oxidation |

| Kolbe-Schmitt | 2-Isopropylnaphthalene | NaOH, CO₂ | 60–70 | 80–85 | Regioselectivity, low CO₂ uptake |

Industrial-Scale Considerations

Cost Efficiency

The Friedel-Crafts route, while moderately efficient, incurs high costs due to AlCl₃ consumption and waste acid neutralization. In contrast, liquid-phase oxidation offers better atom economy but requires costly high-pressure reactors.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include naphthoquinones, alcohol derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

2-Isopropyl-1-naphthoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 2-Isopropyl-1-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory enzymes and pathways. The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on functional groups, substituent effects, and molecular properties.

2.1 Structural Analogues in the Evidence

Isopropyl isopropylphosphonate (CAS RN: 249934-15-4):

- Molecular Formula : C₆H₁₅O₃P

- Functional Groups : Phosphonate ester (isopropyl groups on phosphorus and oxygen).

- Key Differences : Unlike 2-isopropyl-1-naphthoic acid, this compound lacks an aromatic system and carboxylic acid group. Its reactivity is dominated by phosphorus-centered reactions, such as hydrolysis or nucleophilic substitution .

- 1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate (CAS RN: N/A): Molecular Formula: Not explicitly stated but inferred to include phosphorus, nitrogen, and cyanide groups. Functional Groups: Phosphoramidocyanidate (amide, cyano, and isopropyl substituents). Key Differences: This compound’s nitrogen and cyano groups introduce distinct electronic and steric effects, contrasting with the carboxylic acid and planar aromatic system of this compound .

2.2 Physicochemical Properties

Acidity :

Solubility :

Thermal Stability :

Data Tables

| Compound Name | Molecular Formula | Key Functional Groups | Key Applications |

|---|---|---|---|

| This compound | C₁₄H₁₄O₂ | Carboxylic acid, aromatic | Organic synthesis, MOFs |

| Isopropyl isopropylphosphonate | C₆H₁₅O₃P | Phosphonate ester | Flame retardants, precursors |

| 1-Isopropyl-2-methylpropyl N,N-dimethylphosphoramidocyanidate | N/A | Phosphoramidocyanidate | Neurotoxic agents, pesticides |

Research Findings

Synthetic Challenges :

- Introducing an isopropyl group to the 2-position of naphthoic acid requires regioselective alkylation, often achieved via Friedel-Crafts alkylation or directed ortho-metalation strategies. In contrast, phosphorus-containing analogues are synthesized through nucleophilic substitution or esterification .

- Phosphoramidocyanidates, however, are explicitly linked to neurotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.